5-(2-hydroxyphenyl)-2,3-furandione
Description
5-(2-Hydroxyphenyl)-2,3-furandione is a bicyclic organic compound characterized by a furandione core (a five-membered ring with two ketone groups at positions 2 and 3) and a 2-hydroxyphenyl substituent at position 3. This structure confers unique reactivity due to the electron-withdrawing ketone groups and the phenolic hydroxyl group, which can participate in hydrogen bonding and influence regioselectivity in reactions . The compound is thermally unstable, undergoing decarbonylation to form acylketenes when heated near its melting point (~130–140 °C) . Its synthesis often involves reactions of substituted benzodiazepines or hydrazines with furandione precursors, as seen in studies of pyrazole and pyridazinone derivatives .
Properties
IUPAC Name |
5-(2-hydroxyphenyl)furan-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-4-2-1-3-6(7)9-5-8(12)10(13)14-9/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGMKRDYYGGTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyphenyl)-2,3-furandione can be achieved through several methods. One common approach involves the condensation of 2-hydroxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyphenyl)-2,3-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl ring.
Scientific Research Applications
5-(2-hydroxyphenyl)-2,3-furandione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyphenyl)-2,3-furandione involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carbonyl groups can act as electrophilic sites for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The reactivity and applications of furandione derivatives are heavily influenced by substituents. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., benzoyl, hydroxyphenyl) increase susceptibility to nucleophilic attack at C-2/C-3/C-5 .
- Alkyl substituents (e.g., heptyl, pentyl) enhance hydrophobicity, making these compounds suitable for non-polar applications .
- Hydroxyl groups (e.g., 2-hydroxyphenyl) introduce hydrogen-bonding capacity, influencing regioselectivity in acylation or cyclization reactions .
Nucleophilic Attack
The C-2, C-3, and C-5 positions of 2,3-furandiones are highly reactive toward nucleophiles:
- This compound : Reacts with hydrazines to form pyrazole derivatives, with the hydroxyl group directing regioselectivity .
- 4-Benzoyl-5-phenyl-2,3-furandione : Forms pyrazole carboxylic acids via hydrazine reactions, where the benzoyl group stabilizes intermediates .
- 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-furandione: Undergoes hydrolysis to yield pyridazinones, highlighting the role of methoxy groups in modulating reaction pathways .
Thermal Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
